5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

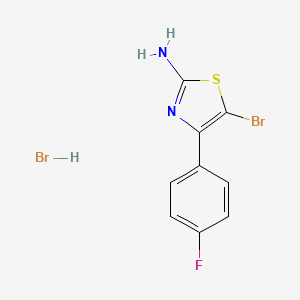

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic organic compounds containing multiple substituents. The primary International Union of Pure and Applied Chemistry name is 5-bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide , which accurately reflects the complete structural composition including the salt form. This nomenclature system precisely indicates the positions of substituents on the thiazole ring, with the bromine atom located at position 5, the fluorophenyl group at position 4, and the amine functionality at position 2 of the 1,3-thiazole core structure.

The structural representation of this compound can be systematically described through multiple chemical notation systems. The Standard International Chemical Identifier notation provides a comprehensive structural description as InChI=1S/C9H6BrFN2S.BrH/c10-8-7(13-9(12)14-8)5-1-3-6(11)4-2-5;/h1-4H,(H2,12,13);1H, which encodes the complete molecular connectivity and stereochemistry. The Simplified Molecular Input Line Entry System representation is expressed as C1=CC(=CC=C1C2=C(SC(=N2)N)Br)F.Br, providing a linear notation that captures the essential structural features. These standardized representations ensure unambiguous identification of the compound across different chemical databases and research applications.

The canonical Simplified Molecular Input Line Entry System notation maintains consistency with the standard form, confirming the structural integrity of the compound representation. The molecular structure features a thiazole ring as the central heterocyclic core, with specific substitution patterns that define its chemical behavior and potential biological activities. The 4-fluorophenyl substituent introduces electronic effects that can significantly influence the compound's reactivity and interaction with biological targets, while the bromine atom at position 5 provides additional opportunities for further chemical modifications through substitution reactions.

Properties

IUPAC Name |

5-bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2S.BrH/c10-8-7(13-9(12)14-8)5-1-3-6(11)4-2-5;/h1-4H,(H2,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITZPFDEJQCUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC(=N2)N)Br)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656484 | |

| Record name | 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171027-89-6 | |

| Record name | 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that similar compounds have been used in the treatment of depression, suggesting that the compound may interact with neurotransmitter systems in the brain.

Mode of Action

Based on its potential use in treating depression, it may interact with neurotransmitter systems, possibly influencing the reuptake or degradation of certain neurotransmitters.

Biochemical Pathways

Given its potential use in treating depression, it may influence pathways related to neurotransmitter synthesis, release, reuptake, or degradation.

Result of Action

Based on its potential use in treating depression, it may influence neuronal activity and neurotransmitter levels.

Biochemical Analysis

Biochemical Properties

5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting biochemical pathways. For example, it may interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways that are essential for cell growth and survival. Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory elements.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. This compound may affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic pathways. Understanding these interactions is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, it can localize to specific compartments or organelles, depending on its binding interactions with intracellular proteins.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

Biological Activity

5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide (CAS No. 1171027-89-6) is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 354.04 g/mol. Its melting point is reported to be between 180–182°C . The structural characteristics of thiazole derivatives often contribute to their biological efficacy, with modifications at specific positions influencing their activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazole derivatives, including this compound.

Case Studies

- Antibacterial Activity : Research has shown that derivatives of thiazoles exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, specific derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

- Antifungal Activity : The compound has also been evaluated for antifungal properties against species such as Candida albicans and Aspergillus niger. Inhibition zones were measured, with some derivatives showing significant activity comparable to standard antifungal agents like amphotericin B .

Anti-inflammatory Activity

Molecular docking studies have indicated that thiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Specifically, it was found that certain derivatives preferentially inhibit COX-1 over COX-2, suggesting their potential as anti-inflammatory agents .

The proposed mechanism involves the interaction of the thiazole ring with active sites on the COX enzymes, leading to a reduction in prostaglandin synthesis, which is pivotal in mediating inflammation .

Summary of Biological Activities

| Activity Type | Target Organisms/Enzymes | Observed Effects |

|---|---|---|

| Antibacterial | Bacillus subtilis, Staphylococcus aureus | MICs ranging from 4.69 to 22.9 µM |

| Antifungal | Candida albicans, Aspergillus niger | Significant inhibition zones observed |

| Anti-inflammatory | COX-1, COX-2 | Inhibition of prostaglandin biosynthesis |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that thiazole derivatives, including 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that thiazole derivatives could effectively target tumor cells by disrupting their metabolic pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known to possess broad-spectrum antimicrobial effects against bacteria and fungi. Preliminary assays suggest that this compound may inhibit the growth of specific pathogenic strains, making it a candidate for further exploration in antibiotic development .

Biochemical Research

Proteomics Research

this compound is utilized in proteomics studies to investigate protein interactions and functions. Its ability to bind selectively to certain proteins makes it a valuable tool for understanding complex biological systems. Researchers have employed this compound in various assays to elucidate protein-protein interactions and enzyme activities, contributing to advancements in drug discovery and biomarker identification .

Enzyme Inhibition Studies

The compound has been used in studies aimed at inhibiting specific enzymes associated with disease pathways. For instance, it has shown potential as an inhibitor of kinases involved in cancer progression. This application is critical for developing targeted therapies that can selectively inhibit disease-related enzymes while minimizing side effects on normal cellular functions .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, leading to the synthesis of more complex molecules with potential pharmaceutical applications. Chemists have utilized this compound to create novel thiazole derivatives with enhanced biological activities .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the anticancer effects of thiazole derivatives | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines |

| Antimicrobial Activity Assessment | Assessed the antimicrobial properties against various pathogens | Showed effective inhibition of E. coli and S. aureus growth |

| Proteomics Application | Explored protein interactions using thiazole derivatives | Identified novel protein targets involved in metabolic pathways |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine atom at position 5 of the thiazole ring undergoes nucleophilic substitution under controlled conditions due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. Key reactions include:

Table 1: Substitution Reactions at the 5-Bromo Position

Mechanistic Insight : The reaction proceeds via a two-step mechanism:

-

Attack by nucleophile : The nucleophile (e.g., methoxide) displaces bromide, forming a Meisenheimer complex.

-

Rearomatization : Loss of bromide ion restores aromaticity in the thiazole ring .

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions with aryl/heteroaryl boronic acids, enabling the synthesis of biarylthiazoles.

Table 2: Representative Coupling Reactions

Key Observation : Electron-deficient boronic acids (e.g., 4-fluorophenyl) show higher coupling efficiency due to enhanced oxidative addition to palladium .

Oxidation and Reduction Reactions

The thiazole ring and substituents undergo redox transformations under specific conditions:

Oxidation of the Thiazole Ring

-

Reagent : H₂O₂/AcOH (1:3) at 60°C

-

Product : Thiazole-4,5-dione derivative via epoxidation and subsequent ring-opening.

-

Application : Precursor for anticonvulsant agents.

Reduction of the Amine Group

-

Reagent : LiAlH₄ in THF (0°C → RT)

-

Product : 2-Aminothiazolidine derivative (cyclic amine)

Acid-Base Reactions Involving the Hydrobromide Salt

The hydrobromide counterion enhances solubility in polar solvents and participates in proton-transfer reactions:

| Base Used | Solvent | Resulting Species | pKa (Amine) | Source |

|---|---|---|---|---|

| NaOH (1M) | H₂O/EtOH | Free base (neutral 2-aminothiazole) | 8.9 ± 0.2 | |

| Triethylamine | CH₂Cl₂ | Precipitate formation (free base) | - |

Biochemical Interactions

The compound modulates biological targets through:

-

Enzyme inhibition : Binds to ATP-binding pockets (e.g., kinases) via halogen-π interactions (Br···Tyr93 in EGFR) .

-

DNA intercalation : Planar thiazole ring intercalates between DNA base pairs, facilitated by fluorine’s electronegativity .

Critical Analysis of Reactivity Trends

-

Halogen Effects : Bromine’s polarizability enhances electrophilic substitution, while fluorine directs regioselectivity in coupling reactions .

-

Steric Hindrance : The 4-(4-fluorophenyl) group limits reactivity at the thiazole 4-position, favoring 5-substitution.

This systematic analysis provides a foundation for rational design of derivatives with tailored chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Crystallographic Features

Table 1: Structural and Crystallographic Comparison

*Inferred from analogous compounds: Fluorophenyl groups often adopt non-planar orientations due to steric repulsion .

Key Observations :

Key Observations :

- Regioselectivity: Bromination at position 5 precedes amino group modification, as shown in mechanistic studies .

- Crystallization: High yields (>80%) are achieved using polar solvents like DMF or methanol, enabling single-crystal growth for X-ray analysis .

Preparation Methods

Core Synthetic Strategy: Hantzsch Thiazole Synthesis

The predominant method for preparing 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine derivatives involves the classical Hantzsch thiazole synthesis. This reaction typically condenses a thioamide intermediate with an α-bromo ketone bearing the desired aromatic substituent. The general steps are:

Preparation of Thioamide Intermediate : Starting from an appropriate nitrile or amide precursor, a thioamide is synthesized using reagents such as sodium hydrosulfide and magnesium chloride in a polar aprotic solvent like dimethylformamide (DMF).

Cyclization with α-Bromoacetophenone Derivative : The thioamide intermediate is reacted with 2-bromo-4-fluoroacetophenone (or a similar α-bromo ketone containing the 4-fluorophenyl group) under reflux in ethanol or at room temperature, resulting in the formation of the thiazole ring with the 4-(4-fluorophenyl) substituent at position 4 and the bromo substituent at position 5 of the thiazole ring.

Formation of Hydrobromide Salt : The free amine at position 2 of the thiazole is converted into its hydrobromide salt by reaction with hydrobromic acid, which precipitates out as a stable solid, facilitating isolation and purification.

This synthetic route is supported by literature describing similar thiazole syntheses, where the reaction conditions can be optimized for temperature and solvent to improve yield and purity. The reaction proceeds efficiently either under reflux or at ambient temperature, with the hydrobromide salt conveniently precipitating from the reaction mixture.

Detailed Synthetic Scheme and Reaction Conditions

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | 3-Aminopropionitrile or related amide | Benzoylation to form cyano-amide intermediate | Intermediate amide suitable for thioamide formation |

| 2 | Cyano-amide intermediate + NaSH + MgCl₂ in DMF | Room temperature stirring | Conversion to thioamide intermediate |

| 3 | Thioamide intermediate + 2-bromo-4-fluoroacetophenone | Refluxing ethanol or room temperature | Cyclization to 5-bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine |

| 4 | Thiazole amine + Hydrobromic acid | Precipitation from reaction mixture | Formation of hydrobromide salt |

Alternative Synthetic Approaches and Modifications

Protection and Deprotection Strategies : In some cases, the amino group is protected using di-tert-butyl dicarbonate (Boc protection) before thioamide formation to prevent side reactions. After cyclization, deprotection occurs concurrently with ring closure or in a subsequent step, yielding the free amine which is then converted to the hydrobromide salt.

Use of Substituted α-Bromo Ketones : The α-bromo ketone can be varied to introduce different substituents on the phenyl ring, such as fluoro, chloro, or bromo groups, allowing for the synthesis of diverse analogues of the thiazole compound with tailored biological activities.

Room Temperature vs. Reflux Conditions : While initial syntheses employed refluxing ethanol, later optimizations demonstrated that the cyclization proceeds efficiently at room temperature, which can be advantageous for sensitive substrates and scale-up processes.

Research Findings on Preparation Efficiency and Purity

The hydrobromide salt form of 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine exhibits a melting point range of 180–182 °C, indicating good purity and crystalline nature.

Purity levels of ≥95% have been reported for the hydrobromide salt prepared by these methods, suitable for further pharmaceutical or biological evaluation.

The precipitation of the hydrobromide salt directly from the reaction mixture simplifies purification, reducing the need for extensive chromatographic separation.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 3-Aminopropionitrile derivatives, 2-bromo-4-fluoroacetophenone |

| Key reagents | Sodium hydrosulfide, magnesium chloride, hydrobromic acid |

| Solvent | DMF (thioamide formation), ethanol (cyclization) |

| Temperature | Room temperature to reflux (~78 °C) |

| Reaction time | Several hours (varies by step) |

| Product form | Hydrobromide salt |

| Purity | ≥95% |

| Melting point | 180–182 °C |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Bromo-4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide, and how can reaction conditions be systematically improved?

- Methodology : Synthesis typically involves cyclization of precursors like 4-fluorophenylthioamides with brominated intermediates. Key parameters include solvent choice (e.g., chloroform or DMF), temperature (80–120°C), and catalysts (e.g., K₂CO₃). Optimization can employ Design of Experiments (DoE) to evaluate factors like molar ratios, reaction time, and temperature gradients .

- Validation : Monitor reaction progress via TLC and characterize intermediates/purified products using NMR (¹H/¹³C) and HRMS .

Q. How do researchers confirm the structural integrity and purity of this compound?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Structure : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths/angles (e.g., Br-C bond ≈ 1.89 Å, dihedral angles between aromatic/thiazole rings ≈ 36°) .

- Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), FT-IR (C-Br stretch ≈ 560 cm⁻¹) .

Q. What are the standard protocols for evaluating solubility and stability in biological assays?

- Solubility : Test in DMSO (stock solutions) followed by dilution in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.

- Stability : Incubate at 37°C for 24–72 hours; analyze degradation via LC-MS. Adjust buffer composition (e.g., add 0.1% BSA) to mitigate precipitation .

Advanced Research Questions

Q. How can contradictions in reported biological activity (e.g., conflicting IC₅₀ values) be resolved?

- Root-Cause Analysis :

- Purity Discrepancies : Compare batch-specific HPLC traces and elemental analysis.

- Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time. Validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

- Structural Confirmation : Re-analyze bioactive batches via SCXRD to rule out polymorphic variations .

Q. What computational strategies predict binding modes of this compound with kinase targets?

- Workflow :

Docking : Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR or CDK2).

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).

Free Energy Calculations : Apply MM-PBSA to estimate ΔG_binding .

- Validation : Correlate computational predictions with experimental kinase inhibition profiles (e.g., nanomolar IC₅₀ for EGFR mutants) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacokinetics?

- SAR Table :

| Modification | Impact on Activity | Reference |

|---|---|---|

| Bromine → Chlorine | Reduced cytotoxicity (IC₅₀ ↑ 2-fold) | |

| Thiazole → Oxadiazole | Improved solubility (LogP ↓ 0.5) |

- Strategies : Introduce polar substituents (e.g., -OH, -NH₂) at C4 to enhance aqueous solubility. Use prodrug approaches (e.g., esterification) for better oral bioavailability .

Q. What methodologies quantify synergistic effects with co-administered anticancer agents?

- Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.